(R)-Prasugrel Thiolactone
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Overview
Description
®-Prasugrel Thiolactone is a chemical compound that belongs to the class of thiolactones. Thiolactones are cyclic thioesters, which are sulfur analogs of lactones. They are known for their versatility in chemical reactions and their applications in various fields, including polymer chemistry, drug development, and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Prasugrel Thiolactone typically involves the ring-opening of thiolactones by hydroxy or amine groups, releasing thiols that can further react with a variety of functional groups . One common method involves the methanolysis of homocysteine-γ-thiolactone hydrochloride followed by alkylation with an alkyl halide in a one-pot fashion . Another approach includes the thiolation of hydroxy end-terminated polycaprolactone using γ-thiobutyrolactone in the presence of Candida antarctica Lipase B as a catalyst .
Industrial Production Methods: Industrial production methods for ®-Prasugrel Thiolactone are not extensively documented. the principles of thiolactone chemistry, such as one-pot multistep reactions and controlled radical polymerization, can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: ®-Prasugrel Thiolactone undergoes various chemical reactions, including:
Oxidation: Thiolactones can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiolactones to thiols.
Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiolactones depending on the nucleophile used.
Scientific Research Applications
®-Prasugrel Thiolactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Prasugrel Thiolactone involves the ring-opening of the thiolactone by nucleophiles such as amines or alcohols, releasing thiols that can further react with various functional groups . This cascade reaction allows for the formation of complex molecules and polymers. The molecular targets and pathways involved include the thiol group, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Homocysteine Thiolactone: Involved in post-translational modifications and has applications in polymer science.
γ-Thiobutyrolactone: Used in polymer chemistry for thiolation and as a monomer in ring-opening polymerization.
Thiolactomycin: An antibiotic that undergoes hydrolysis to reveal its bioactive form.
Uniqueness of ®-Prasugrel Thiolactone: ®-Prasugrel Thiolactone is unique due to its specific structure and reactivity, which allows for versatile applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in drug development and polymer chemistry make it a valuable compound in scientific research .
Properties
CAS No. |
1283166-42-6 |
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Molecular Formula |
C₁₈H₁₈FNO₂S |
Molecular Weight |
331.4 |
Synonyms |
5-((R)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origin of Product |
United States |
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